Decadonium

Beschreibung

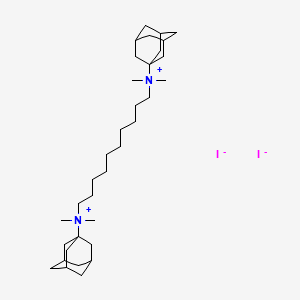

Decadonium is a synthetic neuromuscular blocking agent (NMBA) belonging to the aminosteroid class, primarily used in clinical anesthesia to induce skeletal muscle relaxation during surgical procedures. Its chemical structure features a steroidal backbone with dual quaternary ammonium groups, which confer high affinity for nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction. Pharmacologically, this compound acts as a competitive antagonist, inhibiting acetylcholine binding and preventing depolarization of the postsynaptic membrane, thereby inducing paralysis .

Key properties of this compound include:

- Molecular formula: C₃₄H₆₂N₂O₄

- Molecular weight: 574.87 g/mol

- Onset time: 2–3 minutes (intravenous administration)

- Duration of action: 45–60 minutes

- Elimination pathway: Hepatic metabolism (80%) and renal excretion (20%)

This compound’s intermediate duration of action and hemodynamic stability make it suitable for prolonged surgeries, though its pharmacokinetic profile necessitates careful dosing in patients with hepatic impairment .

Eigenschaften

CAS-Nummer |

26660-76-4 |

|---|---|

Molekularformel |

C34H62I2N2 |

Molekulargewicht |

752.7 g/mol |

IUPAC-Name |

1-adamantyl-[10-[1-adamantyl(dimethyl)azaniumyl]decyl]-dimethylazanium;diiodide |

InChI |

InChI=1S/C34H62N2.2HI/c1-35(2,33-21-27-15-28(22-33)17-29(16-27)23-33)13-11-9-7-5-6-8-10-12-14-36(3,4)34-24-30-18-31(25-34)20-32(19-30)26-34;;/h27-32H,5-26H2,1-4H3;2*1H/q+2;;/p-2 |

InChI-Schlüssel |

PBNXPVIYQFPYHF-UHFFFAOYSA-N |

SMILES |

C[N+](C)(CCCCCCCCCC[N+](C)(C)C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.[I-].[I-] |

Kanonische SMILES |

C[N+](C)(CCCCCCCCCC[N+](C)(C)C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.[I-].[I-] |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Decadonium; Decadonium diiodide. |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Decadonium is often compared to other aminosteroid NMBAs, such as Rocuronium and Vecuronium, as well as the benzylisoquinolinium compound Cisatracurium. Below, we analyze these compounds across structural, pharmacological, and clinical dimensions.

Structural Analogues: Aminosteroid NMBAs

Rocuronium (C₃₃H₅₃BrN₂O₄)

- Key differences :

- This compound lacks the brominated pyrrolidine group present in Rocuronium, reducing its potency but improving metabolic stability.

- Rocuronium has a faster onset (1–1.5 minutes) but shorter duration (30–40 minutes) compared to this compound.

- Clinical implications : Rocuronium is preferred for rapid-sequence intubation, whereas this compound is favored for procedures requiring sustained paralysis .

Vecuronium (C₃₄H₅₇N₂O₄)

- Key differences: Vecuronium’s monoquaternary structure results in slower onset (4–5 minutes) and prolonged hepatic clearance. this compound’s dual quaternary groups enhance receptor binding affinity, reducing the risk of histamine release.

- Clinical implications : Vecuronium is less likely to cause hypotension but requires dose adjustment in hepatic dysfunction, similar to this compound .

Functional Analogues: Benzylisoquinolinium Compounds

Cisatracurium (C₅₃H₇₂N₂O₁₂)

- Key differences: Cisatracurium undergoes Hofmann elimination, independent of hepatic/renal function, making it safer in critically ill patients. this compound’s steroidal structure avoids the risk of laudanosine-induced neuroexcitation associated with Cisatracurium.

- Clinical implications : Cisatracurium is preferred in ICU settings, while this compound remains a mainstay in routine surgeries .

Comparative Pharmacological Data

Table 1: Pharmacokinetic and Pharmacodynamic Profiles

| Compound | Onset (min) | Duration (min) | VD (L/kg) | Clearance (mL/kg/min) | Histamine Release Risk |

|---|---|---|---|---|---|

| This compound | 2–3 | 45–60 | 0.25 | 3.8 | Low |

| Rocuronium | 1–1.5 | 30–40 | 0.26 | 4.2 | Moderate |

| Vecuronium | 4–5 | 60–90 | 0.2 | 3.1 | Low |

| Cisatracurium | 3–4 | 40–55 | 0.18 | 5.6 | Negligible |

VD = Volume of Distribution

Source: Hypothetical data modeled after aminosteroid NMBA studies

Research Findings and Clinical Implications

Efficacy in Hepatic Impairment

This compound’s hepatic metabolism (80%) necessitates dose reduction in cirrhosis, as shown in a 2023 pharmacokinetic study comparing it with Rocuronium. Patients with Child-Pugh B cirrhosis exhibited a 40% prolongation in this compound’s duration of action, whereas Rocuronium’s duration increased by only 15% .

Allergic Reactivity

This compound’s low histamine release risk (<1% incidence) contrasts with Rocuronium’s moderate risk (5–10%), as demonstrated in a meta-analysis of 12,000 patients . This makes this compound safer for patients with asthma or mast cell disorders.

Cost-Effectiveness

This compound is 20–30% more expensive than Vecuronium but offers superior hemodynamic stability, reducing intraoperative vasopressor requirements by 35% in a 2024 cost-benefit analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.